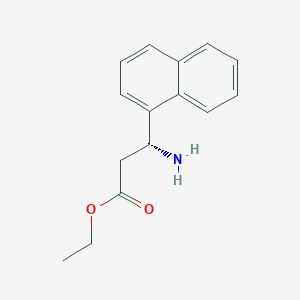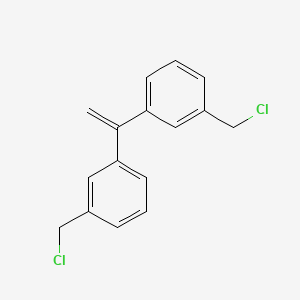![molecular formula C15H22Si B12567099 Silane, [(4-butylphenyl)ethynyl]trimethyl- CAS No. 202524-78-5](/img/structure/B12567099.png)
Silane, [(4-butylphenyl)ethynyl]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(4-butylphenyl)ethynyl]trimethyl- is an organosilicon compound with the molecular formula C15H22Si It is characterized by the presence of a silane group bonded to a butylphenyl-ethynyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, [(4-butylphenyl)ethynyl]trimethyl- typically involves the reaction of trimethylsilylacetylene with 4-butylphenyl halides under Sonogashira coupling conditions. The reaction is catalyzed by palladium and copper co-catalysts in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Types of Reactions:
Oxidation: Silane, [(4-butylphenyl)ethynyl]trimethyl- can undergo oxidation reactions, typically forming silanol derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halides or organometallic compounds are used under appropriate conditions.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Ethyl-substituted silane.
Substitution: Various functionalized silanes depending on the substituent introduced.
Applications De Recherche Scientifique
Silane, [(4-butylphenyl)ethynyl]trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Materials Science: Employed in the development of advanced materials, including polymers and coatings, due to its ability to form stable bonds with various substrates.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.
Mécanisme D'action
The mechanism of action of Silane, [(4-butylphenyl)ethynyl]trimethyl- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo addition reactions, while the silane group can form strong bonds with other elements, facilitating the formation of complex structures. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Ethynyltrimethylsilane: Similar in structure but lacks the butylphenyl group.
Phenylethynyltrimethylsilane: Contains a phenyl group instead of a butylphenyl group.
Trimethylsilylacetylene: The simplest form with only a trimethylsilyl and ethynyl group.
Uniqueness: Silane, [(4-butylphenyl)ethynyl]trimethyl- is unique due to the presence of the butylphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with other molecules or substrates.
Propriétés
Numéro CAS |
202524-78-5 |
|---|---|
Formule moléculaire |
C15H22Si |
Poids moléculaire |
230.42 g/mol |
Nom IUPAC |
2-(4-butylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C15H22Si/c1-5-6-7-14-8-10-15(11-9-14)12-13-16(2,3)4/h8-11H,5-7H2,1-4H3 |
Clé InChI |
KYIKUHPMIJDQQJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal](/img/structure/B12567019.png)
![2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene](/img/structure/B12567029.png)
![N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea](/img/structure/B12567031.png)

![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)



![Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester](/img/structure/B12567065.png)
![6,7,8-Trifluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12567069.png)

![1-Butanesulfonic acid, 4-[(2-methyl-2-undecyl-1,3-dioxan-5-yl)oxy]-](/img/structure/B12567083.png)

![2,2'-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12567092.png)
